1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride
Description
Properties
IUPAC Name |
1-methyl-2-oxo-4H-3,1-benzoxazine-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-11-8-4-7(16(10,13)14)3-2-6(8)5-15-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWBFSOCUZSFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COC1=O)C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride (CAS No. 1383579-86-9) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of this compound is C₉H₈ClNO₄S, with a molecular weight of 261.68 g/mol. The structure features a benzo[d][1,3]oxazine ring system with a sulfonyl chloride functional group, which is significant for its reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various methods have been documented in literature to optimize yield and purity .
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,3]oxazines exhibit significant antimicrobial properties. For instance, compounds similar to 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine have shown effectiveness against various bacterial strains. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL against Staphylococcus aureus and Candida albicans .
| Compound | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 6.25 | High |
| Compound B | Escherichia coli | 12.5 | Moderate |
| Compound C | Candida albicans | 25 | Moderate |
Anticancer Activity
The anticancer potential of benzo[d][1,3]oxazine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines. For instance, one study reported that specific derivatives led to a reduction in cell viability in breast cancer cells by inducing apoptosis .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds related to 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine have been documented in various studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Case Studies
Several case studies highlight the biological efficacy of compounds similar to or derived from 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine:
- Antimicrobial Efficacy : A study demonstrated that a series of synthesized oxazine derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In an experimental setup involving breast cancer cell lines (MCF-7), treatment with specific oxazine derivatives resulted in significant apoptosis as measured by flow cytometry.
- Inflammation Models : In animal models of inflammation, administration of oxazine derivatives resulted in reduced paw edema compared to control groups.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride has been explored for its potential as a pharmaceutical intermediate. The sulfonyl chloride group can facilitate the synthesis of sulfonamides and other bioactive compounds. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer activities due to their ability to interact with biological targets.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the sulfonamide derivatives derived from this compound showed promising activity against various cancer cell lines, suggesting its potential as a lead compound for further development .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for the synthesis of complex molecules. The electrophilic nature of the sulfonyl chloride allows it to participate in nucleophilic substitution reactions, making it valuable for constructing various organic frameworks.
Table 1: Reactions Involving this compound
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | Sulfonamide derivatives |
| Acylation | Reaction with alcohols | Esters |
| Coupling | Reaction with aryl halides | Biaryl compounds |
Materials Science
The unique structural characteristics of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine derivatives have been investigated for their application in materials science. These compounds can be used to create polymers with specific properties such as thermal stability and solubility.
Case Study : Research published in Advanced Materials highlighted the use of oxazine-based polymers derived from this compound in creating high-performance coatings. These coatings exhibited excellent mechanical properties and resistance to environmental degradation .
Analytical Chemistry
The compound has also found applications in analytical chemistry as a reagent for detecting various analytes. Its ability to form stable complexes with metal ions makes it useful in analytical methods such as spectrophotometry.
Comparison with Similar Compounds
Key Data :
Substituent Effects on Reactivity and Spectral Properties
- Methyl vs. Chloro Substituents: The target compound’s 1-methyl group (electron-donating) reduces electrophilicity at the sulfonyl chloride compared to chloro-substituted analogs (). This is reflected in IR spectra, where chloro derivatives exhibit stronger SO₂ absorption (e.g., 1330–1130 cm⁻¹ in vs. similar ranges in ).
Aryl and Heteroaryl Modifications :
Preparation Methods
Starting Material: Anthranilic Acid Derivatives
A key precursor in the synthesis is anthranilic acid (2-aminobenzoic acid) or its derivatives, which provide the ortho-amino functionality necessary for heteroannulation to form the benzoxazine ring. The amino group acts as a nucleophile to attack carbonyl-containing reagents, enabling ring closure.
Heteroannulation to Form the Benzoxazine Ring
- The benzoxazine ring is formed by reacting anthranilic acid derivatives with carbonyl compounds such as aroyl pyruvate, ethyl acetoacetate, maleic anhydride, or ethyl cyanoacetate.
- This reaction proceeds under metal-free conditions, often in the presence of mild acids or under reflux, leading to cyclization and formation of the benzo[d]oxazine core.
- This step is crucial for establishing the heterocyclic framework of the target compound.
Introduction of the Sulfonyl Chloride Group
- The sulfonyl chloride functionality is introduced by sulfonation of the benzoxazine ring at the 7-position.
- A typical method involves diazotization of the amino group on the benzoxazine precursor using sodium nitrite in acidic conditions at low temperature (0 °C).
- Subsequently, sulfur dioxide gas is bubbled through the reaction mixture, often in the presence of copper(II) chloride dihydrate as a catalyst.
- This sequence converts the diazonium intermediate into the sulfonyl chloride substituent.
- The reaction is maintained at low temperature initially and then allowed to warm to room temperature to complete the sulfonylation.
Methylation of the Nitrogen Atom
- The nitrogen atom in the oxazine ring is methylated to yield the 1-methyl derivative.
- This can be achieved through methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions.
- The methylation step is typically performed after ring formation and sulfonylation.
Representative Experimental Procedure (Adapted from Related Syntheses)
- A detailed example from a related compound synthesis describes adding hydrochloric acid dropwise to a solution of 7-amino-2H-benzo[b]oxazin-3(4H)-one and acetic acid in acetonitrile at 0 °C, followed by sodium nitrite addition and sulfur dioxide gas bubbling with copper(II) chloride dihydrate catalyst. The reaction mixture is then warmed to room temperature and stirred for 16 hours. The product is extracted and purified to yield the sulfonyl chloride derivative in moderate yield (~11% reported for a related compound).
Mechanistic Insights
- The diazotization of the amino group forms a diazonium salt intermediate.
- Sulfur dioxide reacts with this intermediate in the presence of copper(II) catalyst to form the sulfonyl chloride substituent.
- The nucleophilic nitrogen in anthranilic acid initiates ring closure with the carbonyl compound, forming the benzoxazine ring.
- Methylation stabilizes the nitrogen and modifies the electronic properties of the oxazine ring.
Data Table: Summary of Preparation Parameters and Yields
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Starting material | Anthranilic acid or derivatives | Commercially available |
| Carbonyl reagents | Ethyl acetoacetate, aroyl pyruvate, etc. | Stoichiometric amounts |
| Diazotization conditions | NaNO2, HCl, 0 °C | 30 min reaction time |
| Sulfonylation | SO2 gas bubbling, CuCl2·2H2O catalyst | 4 hours total at 0 °C and room temp |
| Methylation | Methyl iodide or equivalent | Room temperature to reflux |
| Solvents | Acetonitrile, ethyl acetate, dichloromethane | Used for reaction and extraction |
| Yield | Sulfonyl chloride intermediate | ~11% (reported for related compounds) |
| Purification | Filtration, extraction, chromatography | Standard organic purification |
Research Findings and Advances
- Recent studies have developed metal-free and environmentally friendly synthesis methods for benzo[d]oxazine derivatives using anthranilic acid and carbonyl compounds, enhancing sustainability and functional group tolerance.
- The sulfonyl chloride group provides a versatile handle for further functionalization, enabling the synthesis of sulfonamides and other biologically active derivatives.
- Spectroscopic techniques (NMR, IR) confirm the structure and purity of the synthesized compounds.
- The development of mild reaction conditions and avoidance of harsh metals improves the applicability of these methods in pharmaceutical research.
Q & A
Q. What are the key synthetic pathways for 1-methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride, and what experimental conditions optimize yield?
The synthesis typically involves sulfonation of the parent oxazine scaffold. A critical step is the introduction of the sulfonyl chloride group at position 7, which can be achieved using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions (0–5°C, inert atmosphere). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity. Side reactions, such as over-sulfonation or ring-opening, can occur if temperature or reagent stoichiometry is not tightly controlled .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR are essential for verifying the oxazine ring structure and sulfonyl chloride substitution. Key signals include the methyl group at δ ~2.8 ppm (singlet) and sulfonyl chloride resonance in NMR at δ ~55 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (CHClNOS, exact mass 273.97 g/mol).
- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretching) and ~1170 cm (S-O stretching) validate the sulfonyl chloride group .
Q. What solvents and reaction conditions stabilize the sulfonyl chloride group during derivatization?
The sulfonyl chloride moiety is highly reactive and prone to hydrolysis. Use anhydrous solvents (e.g., dichloromethane, THF) under nitrogen/argon. Avoid protic solvents (water, alcohols) and basic conditions. For nucleophilic substitutions (e.g., amidation), maintain temperatures below 20°C to prevent decomposition .
Advanced Research Questions
Q. How does the electronic environment of the oxazine ring influence the reactivity of the sulfonyl chloride group?
The electron-withdrawing oxazine ring (due to the lactam carbonyl) enhances the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles. Computational studies (DFT calculations) show a partial positive charge on the sulfur atom, which correlates with its susceptibility to nucleophilic attack. Substituents on the oxazine ring (e.g., electron-donating groups at position 4) can modulate this reactivity .
Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
Discrepancies in NMR chemical shifts (e.g., methyl group resonance varying by ±0.2 ppm across studies) may arise from solvent effects (CDCl vs. DMSO-d) or impurities. To resolve these:
Q. What computational methods predict the compound’s interactions in biological systems (e.g., enzyme binding)?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model interactions with target proteins (e.g., serine proteases). The sulfonyl chloride group often acts as a covalent inhibitor, forming stable bonds with catalytic residues (e.g., serine or cysteine). QSAR studies highlight the importance of the oxazine ring’s planarity for binding affinity .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Degradation occurs via hydrolysis of the sulfonyl chloride to sulfonic acid (confirmed by IR loss of S-Cl stretching at ~530 cm). Stability studies (HPLC monitoring) show:
- Short-term : Stable for 1 week at -20°C under argon.
- Long-term : Degrades by ~15% over 6 months at 4°C.
Additives like molecular sieves or stabilizers (e.g., BHT) can extend shelf life .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| NMR | δ 2.8 (s, 3H, CH), δ 7.2–7.5 (m, aromatic) | |
| NMR | δ 55.2 (SOCl), δ 165.1 (C=O) | |
| HRMS (ESI+) | m/z 273.97 [M+H] |
Table 2. Optimized Reaction Conditions for Sulfonation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
